Trifluoroacetic acid-d

Übersicht

Beschreibung

Trifluoroacetic acid-d (TFA-d, C₂DF₃O₂) is the deuterated isotopologue of trifluoroacetic acid (TFA), where the labile hydroxyl proton is replaced by deuterium. It is a colorless, hygroscopic liquid with a pungent odor, widely used as a solvent in nuclear magnetic resonance (NMR) spectroscopy due to its ability to suppress proton interference and enhance spectral resolution. Key properties include:

- CAS No.: 599-00-8

- Molecular Weight: 115.03 g/mol

- Isotopic Purity: ≥99.5% deuterium .

- Applications: Solvent for polymers (e.g., polyamides, polyesters) , peptide synthesis , and metal-organic framework (MOF) analysis .

TFA-d’s strong acidity (pKa ~0.5) and miscibility with polar solvents (e.g., DMSO-d6, chloroform-d) make it indispensable for dissolving recalcitrant compounds in NMR studies .

Vorbereitungsmethoden

Trifluoroacetic acid is prepared industrially through the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride: [ \text{CH}_3\text{COCl} + 4 \text{HF} \rightarrow \text{CF}_3\text{COF} + 3 \text{H}_2 + \text{HCl} ] [ \text{CF}_3\text{COF} + \text{H}_2\text{O} \rightarrow \text{CF}_3\text{COOH} + \text{HF} ] An older method involves the oxidation of 1,1,1-trifluoro-2,3,3-trichloropropene with potassium permanganate .

Analyse Chemischer Reaktionen

Trifluoressigsäure durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation und Reduktion: Sie kann an Redoxreaktionen beteiligt sein, obwohl spezifische Beispiele weniger verbreitet sind.

Substitution: Sie kann aufgrund des elektronenziehenden Effekts der Trifluormethylgruppe an nukleophilen Substitutionsreaktionen teilnehmen.

Entschützung: Sie wird in der organischen Synthese häufig zur Entschützung von funktionellen Gruppen verwendet.

Kondensation: Sie kann Kondensationsreaktionen fördern und so größere Moleküle aus kleineren bilden.

Hydroarylierung und Trifluoralkylierung: Diese Reaktionen beinhalten die Addition von Trifluormethylgruppen an aromatische Verbindungen.

Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Kaliumpermanganat für die Oxidation und verschiedene Nukleophile für Substitutionsreaktionen. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Substraten ab.

Wissenschaftliche Forschungsanwendungen

Trifluoressigsäure hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Biologie: Sie wird in der Peptidsynthese verwendet, um Peptide von festen Phasenharzen abzuspalten und in der Proteinsequenzierung.

5. Wirkmechanismus

Die starke Säure von Trifluoressigsäure ist auf den elektronenziehenden Effekt der Trifluormethylgruppe zurückzuführen, der die Sauerstoff-Wasserstoff-Bindung schwächt und die anionische konjugierte Base stabilisiert. Dies macht sie zu einem sehr effektiven Protonendonor in verschiedenen chemischen Reaktionen .

Wirkmechanismus

The strong acidity of trifluoroacetic acid is due to the electron-withdrawing effect of the trifluoromethyl group, which weakens the oxygen-hydrogen bond and stabilizes the anionic conjugate base. This makes it a highly effective proton donor in various chemical reactions .

Vergleich Mit ähnlichen Verbindungen

Non-Deuterated Trifluoroacetic Acid (TFA)

Key Difference : TFA-d is preferred in NMR for deuterium lock stability and reduced signal overlap, whereas TFA is used in synthetic chemistry for its cost-effectiveness .

Deuterated Sulfuric Acid (D₂SO₄)

| Property | TFA-d | D₂SO₄ |

|---|---|---|

| Acidity | Moderate (pKa ~0.5) | Extreme (pKa ~-3) |

| Solubility | Miscible with organic solvents | Limited organic miscibility |

| Applications | Polymer/peptide NMR | Carbohydrate deuteration |

Key Difference : D₂SO₄’s extreme acidity limits its use in sensitive macromolecules, whereas TFA-d’s milder acidity preserves structural integrity in biopolymers .

Deuterated Acetic Acid (Acetic Acid-d₄)

| Property | TFA-d | Acetic Acid-d₄ |

|---|---|---|

| Acidity | Strong (pKa ~0.5) | Weak (pKa ~4.8) |

| Deuterium Content | 99.5% | 99.8% |

| Applications | Polyamide dissolution | Low-pH NMR studies |

Deuterated Hydrochloric Acid (DCl)

| Property | TFA-d | DCl |

|---|---|---|

| Volatility | High | Low |

| Solvent Compatibility | Compatible with DMSO-d6 | Aqueous solutions only |

| Applications | MOF ligand analysis | Protein denaturation |

Key Difference : TFA-d’s volatility facilitates solvent removal post-analysis, unlike DCl, which requires neutralization .

Polymer Characterization

- TFA-d dissolves polyamides (e.g., PA6) and copolymers (PA56/512) without chain degradation, enabling precise NMR analysis of crystallinity and branching .

- In polyester studies, TFA-d/chloroform-d mixtures resolve overlapping signals, improving molecular weight determination .

Peptide and Polypeptide Studies

- TFA-d/DMSO-d6 (5:1 v/v) solubilizes hydrophobic polypeptides, aiding MALDI-TOF and NMR structural validation .

- Acid-labile peptides retain integrity in TFA-d due to minimized proton exchange .

MOF and Hydrogel Analysis

- TFA-d digests MOFs (e.g., ZIF-8) to quantify ligand release kinetics via NMR .

- In hydrogels, TFA-d enhances NMR resolution for tracking degradation products .

Data Tables

Table 1: Solvent Properties

| Solvent | Boiling Point (°C) | Density (g/mL) | Key Use Cases |

|---|---|---|---|

| TFA-d | 72–73 | 1.49 | Polymer/peptide NMR |

| DMSO-d6 | 189 | 1.19 | Polar compound studies |

| Chloroform-d | 61 | 1.50 | Organic mixtures |

Table 2: Isotopic Comparison

| Compound | Deuterium Content | NMR Shift Reference |

|---|---|---|

| TFA-d | 99.5% | Residual DMSO-d6 |

| Acetic Acid-d₄ | 99.8% | TMS (0 ppm) |

| D₂SO₄ | 99.9% | External standards |

Biologische Aktivität

Trifluoroacetic acid-d (TFA-d) is a deuterated form of trifluoroacetic acid (TFA), a compound widely used in various chemical and biological applications, particularly in peptide synthesis and as a solvent in nuclear magnetic resonance (NMR) spectroscopy. This article explores the biological activity of TFA-d, focusing on its effects on cellular processes, potential therapeutic applications, and toxicity profiles.

Overview of this compound

Trifluoroacetic acid is a highly corrosive and volatile compound known for its strong acidity. The deuterated version, TFA-d, is utilized primarily in analytical chemistry to improve the accuracy of NMR measurements due to its unique isotopic properties. The presence of deuterium allows for clearer spectral analysis and reduces background noise in NMR studies .

Cellular Impact

TFA has been shown to have significant biological effects, particularly on liver cells. Studies indicate that TFA can alter enzyme activities and metabolic processes within hepatic tissues. Notably:

- Liver Enzyme Activity : Administration of TFA at doses of 150 mg/kg/day for 5-6 days resulted in a 42% decrease in hepatic pyruvate kinase activity, alongside notable changes in other enzyme activities such as a 125% increase in glycerol 1-phosphate oxidase activity .

- Glycogen Levels : TFA treatment led to a 24% reduction in hepatic glycogen content, indicating potential disruptions in energy metabolism .

Toxicological Studies

Toxicity assessments have revealed that TFA exhibits hepatotoxic properties. In rodent models, TFA administration resulted in histological changes within liver tissues, including:

- Cytoplasmic Vacuolation : Observed at concentrations as low as 0.25M during histological examinations .

- Coagulative Necrosis : At higher concentrations (0.5M or greater), severe damage was noted, including disruption of hepatic architecture and cytoskeletal collapse .

Despite these findings, TFA has not been classified as mutagenic or carcinogenic based on available data . However, its potential to act as a peroxisome proliferator raises concerns regarding long-term exposure effects.

Therapeutic Applications

Recent research has explored the use of TFA as a theranostic agent , particularly in chemical ablation therapies. In ex vivo studies involving porcine liver tissue:

- Chemical Ablation Efficacy : TFA was effective in coagulating tissues, with imaging techniques confirming localized destruction without significant spread to surrounding healthy tissue .

- Imaging Capabilities : Fluorine-19 magnetic resonance imaging (MRI) demonstrated that TFA could be visualized effectively during ablation procedures, allowing for real-time monitoring of tissue damage .

Case Study: Peptide Interaction with TFA

A study investigated the effects of TFA on melittin, a peptide derived from bee venom. The presence of TFA was found to destabilize the melittin structure, leading to increased helicity and aggregation under certain conditions. This interaction highlights the role of TFA as an excipient that can influence protein conformation during synthesis .

Table: Summary of Biological Effects of this compound

| Parameter | Effect Observed | Concentration/Condition |

|---|---|---|

| Hepatic Glycogen Content | Decreased by 24% | 150 mg/kg/day for 5-6 days |

| Pyruvate Kinase Activity | Decreased by 42% | Same as above |

| Glycerol 1-Phosphate Oxidase | Increased by 125% | Same as above |

| Cytoplasmic Vacuolation | Moderate vacuolation observed | 0.25M concentration |

| Coagulative Necrosis | Severe damage observed | ≥0.5M concentration |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Trifluoroacetic Acid-d relevant to its use in NMR spectroscopy?

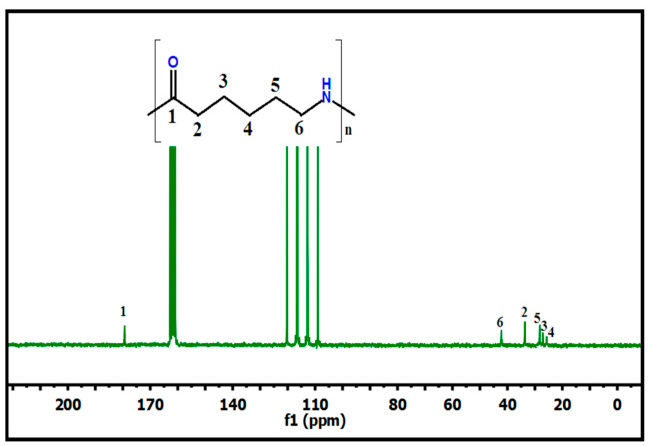

this compound (CF₃COOD) is a deuterated solvent with a boiling point of 75°C, density of 1.493 g/mL, and isotopic purity ≥99.5% . Its strong acidity (pKa ~0.5) and ability to dissolve polar polymers make it ideal for NMR studies of peptides, polyesters, and other macromolecules. The deuterium substitution minimizes proton interference in ¹H NMR, while residual protons (e.g., from incomplete deuteration) appear as a singlet at 2.09 ppm in ¹H NMR and 164.2 ppm in ¹³C NMR .

Q. How should this compound be safely stored and handled in laboratory settings?

Store in tightly sealed containers at 15–25°C, away from strong bases (e.g., NaOH), metals, and oxidizing agents due to violent reactions . Use in fume hoods with nitrile gloves and splash goggles to prevent inhalation or skin contact. Decontaminate spills with sodium bicarbonate or calcium carbonate to neutralize acidity .

Q. What is the role of this compound in synthesizing deuterated compounds?

As a deuterium source, it facilitates isotopic labeling in organic synthesis. For example, it participates in stereospecific deuteration reactions, such as converting (R)-(E)-1,3-diphenyl-3-trimethylsilylallyl alcohol to (R)-(E)-1,3-diphenylallyl-3-d via anti-stereochemistry . Ensure reaction vessels are moisture-free to prevent isotopic dilution .

Advanced Research Questions

Q. How can researchers optimize this compound/chloroform-d solvent mixtures for NMR analysis of high molecular weight polyesters?

A 1:1 (v/v) mixture of this compound and chloroform-d enhances solubility of polyesters like polyglycolic acid (PGA) while suppressing viscosity-induced line broadening. For poly(ethylene terephthalate) (PET), heating to 50°C in this mixture resolves overlapping peaks in ¹³C NMR, enabling accurate quantification of end-group structures .

Q. What strategies mitigate spectral interference from residual protons in this compound during NMR experiments?

- Use 99.8% deuterated grade (e.g., Cambridge Isotope Laboratories) to minimize residual H⁺ signals .

- Apply presaturation or NOESY sequences to suppress the solvent peak at 2.09 ppm in ¹H NMR .

- For ¹³C NMR, reference the carbonyl peak at 164.2 ppm to calibrate chemical shifts .

Q. How to address discrepancies in NMR chemical shift assignments when using this compound as a solvent?

Discrepancies arise from solvent-induced conformational changes (e.g., nicotine’s protonation states in TFA-d alter C-27 proton shifts from 5.50 ppm to 4.90 ppm) . Validate assignments by:

- Cross-referencing with spectra in DMSO-d₆ or CDCl₃.

- Performing variable-temperature NMR to assess dynamic exchange effects .

Q. What analytical techniques verify the isotopic purity of this compound in synthetic applications?

- Karl Fischer (KF) titration : Measures water content (≤0.05% H₂O/D₂O) to confirm minimal protium contamination .

- ¹H NMR : Residual proton signals should not exceed 0.5% intensity relative to internal standards .

- Mass spectrometry (MS) : Detect molecular ion clusters (e.g., m/z 115.03 for CF₃COOD) to confirm isotopic enrichment .

Q. How does this compound affect the stability of labile biomolecules during NMR sample preparation?

Its strong acidity can degrade pH-sensitive compounds. To mitigate:

- Limit exposure time (<2 hours) for peptides or proteins.

- Neutralize with deuterated bases (e.g., NaOD) post-dissolution .

- Use low-temperature (4°C) data acquisition to reduce hydrolysis rates .

Q. Methodological Notes

- Experimental Design : For polymer NMR, dissolve 10–20 mg of sample in 0.5 mL this compound, filter through 0.45 µm PTFE membranes, and degas to eliminate air bubbles .

- Data Contradictions : Conflicting pKa values in literature (e.g., 0.3–0.7) may arise from solvent impurities; always validate with internal standards .

Eigenschaften

IUPAC Name |

2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HF3O2/c3-2(4,5)1(6)7/h(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTQVDTLACAAQTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HF3O2, Array | |

| Record name | TRIFLUOROACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4695 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIFLUOROACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1673 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9041578 | |

| Record name | Trifluoroacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Trifluoroacetic acid appears as a colorless fuming liquid with a pungent odor. Soluble in water and denser than water. Corrosive to skin, eyes and mucous membranes. Used to make other chemicals and as a solvent., Liquid, Colorless fuming liquid with a pungent odor; [ICSC] Hygroscopic; [HSDB], FUMING COLOURLESS LIQUID WITH PUNGENT ODOUR. | |

| Record name | TRIFLUOROACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4695 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetic acid, 2,2,2-trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trifluoroacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1436 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Trifluoroacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014118 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TRIFLUOROACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1673 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

72.4 °C, Enthalpy of vaporization: 33 kJ/mol at boiling point, 72 °C | |

| Record name | TRIFLUOROACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7508 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Trifluoroacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014118 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TRIFLUOROACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1673 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Miscible with ether, acetone, ethanol, benzene, carbon tetrachloride, hexane., In water, miscible at 20 °C, 1000 mg/mL at 20 °C, Solubility in water, g/100ml at 20 °C: 100 (very good) | |

| Record name | TRIFLUOROACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7508 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Trifluoroacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014118 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TRIFLUOROACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1673 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.531 at 20 °C, Relative density (water = 1): 1.5 | |

| Record name | TRIFLUOROACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7508 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIFLUOROACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1673 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 3.9 | |

| Record name | TRIFLUOROACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1673 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

110.0 [mmHg], Vapor pressure, kPa at 20 °C: 11 | |

| Record name | Trifluoroacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1436 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIFLUOROACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1673 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Liquid, Colorless, fuming liquid; hygroscopic | |

CAS No. |

76-05-1 | |

| Record name | TRIFLUOROACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4695 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trifluoroacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trifluoroacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trifluoroacetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77366 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2,2,2-trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trifluoroacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trifluoroacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.846 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIFLUOROACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5R8Z4G708 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIFLUOROACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7508 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Trifluoroacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014118 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TRIFLUOROACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1673 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-15.4 °C, -15 °C | |

| Record name | TRIFLUOROACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7508 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Trifluoroacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014118 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TRIFLUOROACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1673 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.